4-Chloro-2-ethoxyphenol

Description

BenchChem offers high-quality 4-Chloro-2-ethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-ethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

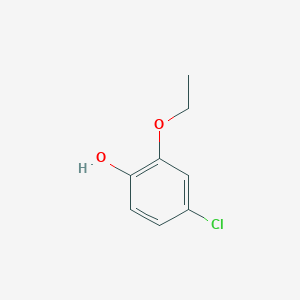

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRKFIXMGXKTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313640 | |

| Record name | 4-Chloro-2-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-10-5 | |

| Record name | 4-Chloro-2-ethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-ethoxyphenol safety data sheet (SDS) PDF

The following technical guide is structured as an advanced operational document for research and development professionals. It prioritizes practical handling logic, risk mitigation, and application context over standard regulatory boilerplate.

Safe Handling, Physicochemical Properties, and Synthesis Applications

Executive Summary & Chemical Profile

4-Chloro-2-ethoxyphenol (CAS: 18113-10-5) is a halogenated phenolic ether used primarily as a scaffold in the synthesis of bioactive molecules (pharmaceuticals) and azo-dye ligands.[1][2] As a chlorophenol derivative, it presents specific risks regarding tissue corrosion and environmental persistence. This guide synthesizes available data with "Read-Across" logic from structural analogs (e.g., 4-chlorophenol, 2-ethoxyphenol) to establish a robust safety protocol.

Physicochemical Data Table

| Property | Value / Description | Source/Logic |

| CAS Number | 18113-10-5 | Chemical Abstracts Service |

| IUPAC Name | 4-Chloro-2-ethoxyphenol | Official Nomenclature |

| Molecular Formula | C₈H₉ClO₂ | Stoichiometry |

| Molecular Weight | 172.61 g/mol | Calculated |

| Physical State | Crystalline Solid (Predicted) | Analogous to 4-chlorophenol (MP ~43°C) |

| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in H₂O | Lipophilic phenol character |

| pKa | ~8.5 - 9.0 (Predicted) | Phenolic OH, acidified by Cl-substitution |

| SMILES | CCOC1=C(C=CC(Cl)=C1)O | Structural String |

Hazard Identification & Risk Assessment (GHS)

Note: Direct GHS data for this specific isomer is limited. The following classification is derived from the Precautionary Principle using validated structural analogs (4-Ethoxyphenol and 4-Chlorophenol).

Core Hazards

-

Skin Corrosion/Irritation (Category 2/2A): Phenolic compounds are rapidly absorbed and can denature proteins. Expect irritation or mild burns upon contact.

-

Serious Eye Damage/Irritation (Category 2A): High risk of corneal opacity if not rinsed immediately.

-

Specific Target Organ Toxicity - SE (Category 3): Respiratory irritation is likely if dust or aerosols are inhaled.

Mechanism of Toxicity

The toxicity of 4-Chloro-2-ethoxyphenol stems from two moieties:

-

Phenolic Hydroxyl: Acts as a proton donor, disrupting cell membrane potentials and causing protein coagulation (chemical burns).

-

Chloro-Substituent: Increases lipophilicity (LogP), enhancing dermal absorption compared to non-halogenated phenols.

Operational Protocols: Safe Handling & Storage

A. Engineering Controls

Do not handle this compound on an open bench.

-

Primary Containment: Fume hood with a face velocity of >100 fpm.

-

Atmosphere: While not strictly pyrophoric, phenolic oxidation products (quinones) can be colored and reactive. Store and weigh under inert atmosphere (Nitrogen/Argon) if high purity is required for catalysis ligands.

B. Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required for quantities >5g.

-

Hands: Nitrile gloves are generally sufficient for incidental splash. For prolonged handling, use Silver Shield/4H laminate gloves, as chlorophenols can permeate standard nitrile over time.

-

Body: Lab coat (buttoned) + chemical-resistant apron.

C. Reaction Setup Visualization

The following diagram illustrates the logical flow for setting up a reaction involving 4-Chloro-2-ethoxyphenol, emphasizing containment and waste segregation.

Caption: Operational workflow for handling 4-Chloro-2-ethoxyphenol in synthesis, highlighting critical control points.

Emergency Response Protocols

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves and respiratory protection (N95/P100) if dust is present.

-

Neutralize: Do not just wipe up. Cover the spill with a 1:1 mixture of Sodium Carbonate (Na₂CO₃) and clay absorbent . The base neutralizes the phenol.

-

Collect: Scoop into a hazardous waste container labeled "Solid Halogenated Waste."

First Aid Logic

-

Skin Contact (The "PEG" Protocol): Water alone is often inefficient for removing lipophilic phenols.

-

Immediately flush with water for 1 minute.

-

Crucial Step: Wash the area with Polyethylene Glycol 300 or 400 (PEG) mixed with industrial methylated spirits if available. PEG solubilizes the phenol better than water.

-

Flush with water again for 15 minutes.

-

-

Eye Contact: Irrigate with saline/water for 15 minutes.[3] Do not use PEG in eyes. [4]

Synthesis & Application Context

Drug Development & Medicinal Chemistry

4-Chloro-2-ethoxyphenol serves as a "Right-Hand Side" (RHS) building block in medicinal chemistry.

-

Linker Chemistry: The phenolic -OH is a prime nucleophile for Williamson ether synthesis or Buchwald-Hartwig couplings to attach the ethoxy-chlorophenyl motif to larger heteroaromatic cores.

-

Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation (CYP450 hydroxylation) at the most reactive site, potentially increasing the half-life of the final drug candidate.

Ligand Synthesis

It is used to synthesize azo-thiazol ligands . The coupling of diazonium salts with 4-Chloro-2-ethoxyphenol yields tridentate ligands used for sensing transition metals (Ag, Cu) or as photosensitizers.

Synthesis Workflow Diagram

The following decision tree helps researchers select the correct activation method for this compound.

Caption: Synthetic decision tree for functionalizing 4-Chloro-2-ethoxyphenol based on target moiety.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29357, 4-Chloro-2-ethylphenol (Analogous Hazard Data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Chlorophenols (General GHS Classifications).[5] Retrieved from [Link]

-

Al-Adilee, K. J., et al. (2016). Synthesis and characterization of azo thiazol ligands derived from 4-Chloro-2-ethoxyphenol. Journal of Molecular Structure.[2] (Contextual Application).

-

Occupational Safety and Health Administration (OSHA). Phenol and Related Compounds: Safety Standards. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-ethoxyphenol for Researchers and Drug Development Professionals

Core Molecular Attributes

4-Chloro-2-ethoxyphenol, identified by the CAS number 18113-10-5, is a halogenated aromatic ether. Its core structure consists of a phenol ring substituted with a chlorine atom at the fourth position and an ethoxy group at the second position. This unique arrangement of functional groups imparts specific physicochemical properties that are of interest in various chemical contexts.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| CAS Number | 18113-10-5 | [1] |

| Canonical SMILES | CCOC1=C(C=CC(Cl)=C1)O | [1] |

A two-dimensional representation of the 4-Chloro-2-ethoxyphenol molecule is provided below to illustrate its atomic connectivity.

Caption: A diagram of the 2D chemical structure of 4-Chloro-2-ethoxyphenol.

Synthesis Strategies: A Mechanistic Perspective

While specific, detailed protocols for the synthesis of 4-Chloro-2-ethoxyphenol are not extensively documented in readily available literature, a plausible and efficient route can be designed based on well-established organic chemistry principles. The Williamson ether synthesis is a primary candidate for the preparation of this compound.[2][3][4] This method involves the reaction of an alkoxide with a primary alkyl halide.

A logical starting material for this synthesis would be 4-chlorocatechol. The phenolic hydroxyl groups of catechol exhibit different acidities, and selective deprotonation can be achieved under carefully controlled conditions. The hydroxyl group at the 2-position is generally more acidic due to intramolecular hydrogen bonding with the adjacent hydroxyl group.

The proposed synthetic workflow is as follows:

-

Deprotonation: 4-chlorocatechol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, to selectively deprotonate one of the hydroxyl groups, forming a phenoxide intermediate. The choice of base and reaction conditions (e.g., solvent, temperature) is critical to favor mono-ethoxylation.

-

Nucleophilic Substitution (SN2): The resulting phenoxide then acts as a nucleophile and reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, via an SN2 mechanism.[2][3] This step leads to the formation of the ether linkage.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove inorganic byproducts and any unreacted starting materials. The crude product can be purified using techniques such as column chromatography or distillation.

Caption: A workflow diagram illustrating the proposed Williamson ether synthesis of 4-Chloro-2-ethoxyphenol.

Potential Applications in Drug Discovery and Development

Chlorophenols and their derivatives are recognized as important structural motifs in medicinal chemistry.[5] The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[5]

While specific biological activities of 4-Chloro-2-ethoxyphenol are not widely reported, its structural features suggest several areas of potential interest for drug discovery:

-

Intermediate for Complex Molecule Synthesis: As a functionalized phenol, it can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[6][7]

-

Scaffold for Novel Bioactive Compounds: The substituted phenol core can be further modified to explore a range of biological targets. The ethoxy group can modulate lipophilicity, which is a key parameter in drug design.

-

Antimicrobial and Antifungal Agents: Phenolic compounds are known for their antimicrobial properties. The specific substitution pattern of 4-Chloro-2-ethoxyphenol may confer activity against various pathogens.[8]

Analytical Characterization

The unambiguous identification and quantification of 4-Chloro-2-ethoxyphenol require robust analytical techniques. Given its chemical nature, a combination of chromatographic and spectroscopic methods would be most effective.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector is a standard method for the analysis of phenolic compounds.[9] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a small amount of acid, such as formic acid, to improve peak shape) would likely provide good separation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective detection, particularly in complex matrices, LC coupled with tandem mass spectrometry is the method of choice.[10][11][12] This technique allows for the determination of the parent ion and its characteristic fragment ions, providing a high degree of confidence in the identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of chlorophenols, often after a derivatization step to increase their volatility.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound, confirming the positions of the substituents on the aromatic ring.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenolic hydroxyl group and the C-O stretches of the ether linkage.[14]

Safety and Handling

General Hazards of Chlorophenols:

-

Irritation: Chlorophenols are often irritating to the skin, eyes, and respiratory tract.[15][16]

-

Toxicity: Many chlorophenols are considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[18][19][20]

-

Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[20]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult any available safety data sheets and perform a thorough risk assessment before working with this or any related chemical.

Conclusion

4-Chloro-2-ethoxyphenol represents a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its molecular characteristics, a plausible synthetic approach, potential areas of application, and the necessary analytical and safety considerations. As research into novel chemical structures continues to be a driving force in scientific innovation, a thorough understanding of compounds like 4-Chloro-2-ethoxyphenol is essential for the advancement of drug discovery and development.

References

-

PubChem. 4-Chlorophenol. National Center for Biotechnology Information. [Link]

-

Loba Chemie. 2-ETHOXYPHENOL FOR SYNTHESIS Safety Data Sheet. [Link]

-

PubChem. 2-Ethoxyphenol. National Center for Biotechnology Information. [Link]

-

Ribeiro, C., et al. Determination of Chlorophenols in water by LC-MS/MS. Case study. [Link]

-

Igbinosa, E. O., et al. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2013. [Link]

-

Perumalsamy, M., et al. Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. The Journal of Organic Chemistry, 2018. [Link]

-

PubChem. 4-Chloro-2-Ethylphenol. National Center for Biotechnology Information. [Link]

-

Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Google Patents. Process for producing methoxyphenol or ethoxyphenol.

-

Olaniran, A. O., & Igbinosa, E. O. Chlorophenols and other related derivatives of environmental concern: properties, distribution and microbial degradation pathways. Central European Journal of Chemistry, 2011. [Link]

-

ResearchGate. Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. [Link]

-

Jayakumar, S., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 2021. [Link]

-

Elumalai, V., & Hansen, J. H. A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 2020. [Link]

-

AFIRM Group. CHLOROPHENOLS. [Link]

-

Asian Journal of Chemistry. HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. [Link]

-

The Royal Society of Chemistry. Supporting information for A mild, green and highly efficient protocol for the synthesis of substituted phenols. [Link]

-

MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

PubChem. 4-Ethoxyphenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Electrochemical production of alkoxy-substituted phenols. [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

DeArmond, P. D., & DiGoregorio, A. L. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 2013. [Link]

-

ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

-

ResearchGate. Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. [Link]

-

YouTube. IR and NMR - Answers to questions not covered in class C4H7ClO2. [Link]

-

Polish Pharmaceutical Society. gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. [Link]

-

Shimadzu. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). [Link]

-

LookChem. Cas 7228-38-8,5-CHLORO-1,3-BENZODIOXOLE. [Link]

- Google P

-

ZDHC MRSL. Chlorophenols. [Link]

- Google Patents.

Sources

- 1. 18113-10-5|4-CHloro-2-ethoxyphenol|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. US4613682A - Ether synthesis - Google Patents [patents.google.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]

- 8. afirm-group.com [afirm-group.com]

- 9. asianpubs.org [asianpubs.org]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. jasco-global.com [jasco-global.com]

- 12. epa.gov [epa.gov]

- 13. 4-CHLORO-2-METHOXYPHENOL(16766-30-6) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. lobachemie.com [lobachemie.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]

Technical Guide: 4-Chloro-2-ethoxyphenol (4-Chloroguaethol)

This guide provides an in-depth technical analysis of 4-Chloro-2-ethoxyphenol , a critical intermediate in pharmaceutical synthesis and fine chemical manufacturing. It is structured to serve researchers requiring precise nomenclature, validated synthetic pathways, and application data.

Executive Summary

4-Chloro-2-ethoxyphenol (CAS: 18113-10-5) is a halogenated phenolic ether derived from guaethol (2-ethoxyphenol). It serves as a versatile scaffold in medicinal chemistry, particularly in the development of monoamine reuptake inhibitors and azo-based ligands for biological assays. Its structural integrity—balancing the lipophilic ethoxy group with the reactive chloro-substituent—makes it a valuable building block for modulating the physicochemical properties of drug candidates.

Nomenclature & Structural Identity

Precise nomenclature is vital to avoid confusion with structural isomers, particularly chain-chlorinated analogs.

Identification Matrix

| Parameter | Detail |

| IUPAC Name | 4-Chloro-2-ethoxyphenol |

| Common Synonyms | 4-Chloroguaethol; p-Chloroguaethol; 2-Ethoxy-4-chlorophenol |

| CAS Registry Number | 18113-10-5 |

| Molecular Formula | C₈H₉ClO₂ |

| SMILES | CCOC1=C(C=CC(Cl)=C1)O |

| InChI Key | XZRKFIXMGXKTAF-UHFFFAOYSA-N |

The "Isomer Trap": Ring vs. Chain Chlorination

A common error in database searching is confusing 4-Chloro-2-ethoxyphenol with 4-(2-chloroethoxy)phenol (CAS 100238-55-9).

-

Target Compound (18113-10-5): Chlorine is attached directly to the aromatic ring at position 4. This activates the ring for further coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.

-

Isomer (100238-55-9): Chlorine is on the ethyl tail. This completely changes the reactivity profile, making it an alkylating agent rather than an aryl halide.

Nomenclature Logic Diagram

The following diagram visualizes the derivation of the name and distinguishes it from its isomer.

Figure 1: Structural derivation and distinction between ring-chlorinated (target) and chain-chlorinated isomers.[1][2]

Physicochemical Profile

Understanding the physical state and solubility is essential for handling and purification.

| Property | Value/Description | Relevance |

| Molecular Weight | 172.61 g/mol | Stoichiometric calculations. |

| Physical State | Low-melting solid or oil | Handling requires gentle heating or solvent transfer. |

| Melting Point | ~20–25°C (Predicted)* | Often exists as a supercooled liquid at RT. |

| Boiling Point | ~240–245°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| LogP (Octanol/Water) | ~2.5 | Moderate lipophilicity; cell-permeable. |

| pKa | ~9.5 (Phenolic OH) | Deprotonates in basic conditions (pH > 10). |

*Note: While the methoxy analog (4-chloroguaiacol) melts at ~37°C, the ethyl group often lowers the melting point due to increased rotational freedom, potentially rendering it liquid at room temperature.

Synthetic Pathways & Manufacturing

The synthesis of 4-Chloro-2-ethoxyphenol typically involves the electrophilic aromatic chlorination of 2-ethoxyphenol (guaethol). This process must be controlled to favor the para-isomer over the ortho-isomer.

Protocol: Selective Chlorination

Reaction Principle: The ethoxy and hydroxyl groups are ortho/para directors. The position para to the hydroxyl group (C4) is the most nucleophilic site, favored sterically and electronically.

Reagents:

-

Substrate: 2-Ethoxyphenol (Guaethol).

-

Chlorinating Agent: Sulfuryl Chloride (

) or N-Chlorosuccinimide (NCS). -

Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 2-ethoxyphenol in dry DCM under an inert atmosphere (

). -

Cooling: Cool the solution to 0°C to suppress over-chlorination.

-

Addition: Dropwise addition of 1.05 eq of

. The evolution of -

Quenching: Once TLC indicates consumption of starting material, quench with water.

-

Workup: Extract with DCM, wash with brine, and dry over

. -

Purification: Fractional distillation under reduced pressure is required to separate the minor ortho-isomer (6-chloro-2-ethoxyphenol).

Synthetic Workflow Diagram

Figure 2: Electrophilic aromatic substitution pathway for the synthesis of 4-Chloro-2-ethoxyphenol.

Applications in Drug Development

4-Chloro-2-ethoxyphenol is not just a solvent or reagent; it is a pharmacophore precursor .

Monoamine Reuptake Inhibitors

Patent literature (e.g., NL1028927C2 ) highlights the use of this compound in synthesizing morpholine derivatives. These derivatives function as dual serotonin/norepinephrine reuptake inhibitors (SNRIs), used in treating:

Mechanism: The 4-chloro-2-ethoxyphenyl moiety mimics the di-substituted aromatic rings found in neurotransmitters, allowing the drug to bind tightly to the transporter proteins (SERT/NET).

Azo-Ligand Development

Research indicates its use in synthesizing azo thiazol ligands . The phenolic hydroxyl group allows for diazonium coupling, creating highly conjugated systems used as:

-

Biological Probes: For tracking metal ions in cellular assays.

-

Anticancer Agents: Metal complexes derived from these ligands have shown cytotoxicity against specific tumor lines.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these expected spectral signatures.

-

¹H NMR (CDCl₃, 400 MHz):

- 1.45 (t, 3H, -OCH₂CH₃ )

- 4.05 (q, 2H, -OCH₂ CH₃)

- 5.50 (s, 1H, -OH, exchangeable)

- 6.80–6.95 (m, 3H, Aromatic protons). Note: The coupling pattern will show an ABX system due to the 1,2,4-substitution.

-

Mass Spectrometry (EI):

-

Molecular Ion (

): m/z 172/174 (3:1 ratio due to ³⁵Cl/³⁷Cl). -

Base Peak: Loss of ethyl group or CO fragment.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29357: 4-Chloro-2-ethoxyphenol. Retrieved from [Link]

-

Organon NV (2005). Morpholine compounds, processes for their preparation and their use in medicine.[3] Patent NL1028927C2. Retrieved from

-

Hessoon, H. (2022). Synthesis and Characterization of Azo Thiazol Ligand Derived from 4-Chloro-2-ethoxyphenol.[2] International Journal of Drug Delivery Technology, 12(1), 356-362. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Chloro-2-ethoxyphenol from 4-chlorocatechol: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 4-Chloro-2-ethoxyphenol from 4-chlorocatechol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth insights into the reaction mechanism, optimization of reaction conditions, and purification strategies.

Introduction

4-Chloro-2-ethoxyphenol is a substituted catechol derivative with potential applications in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a chlorine atom and an ethoxy group on the catechol framework, makes it a valuable intermediate for introducing these functionalities into target molecules. The selective synthesis of this mono-ethoxylated product from the readily available 4-chlorocatechol is a key challenge, requiring precise control over the reaction conditions to avoid the formation of isomeric byproducts and the di-ethoxylated compound. This guide focuses on the Williamson ether synthesis as a reliable method for this transformation, emphasizing strategies to achieve high regioselectivity and yield.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of 4-Chloro-2-ethoxyphenol from 4-chlorocatechol is achieved through the Williamson ether synthesis, a classic and versatile method for forming ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The core steps of the mechanism are as follows:

-

Deprotonation: In the first step, a base is used to deprotonate one of the hydroxyl groups of 4-chlorocatechol, forming a more nucleophilic phenoxide ion. The choice of base is critical for achieving selective deprotonation.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

-

Displacement: This attack leads to the displacement of a leaving group from the ethylating agent, forming the ether linkage and yielding 4-Chloro-2-ethoxyphenol.

Regioselectivity in the Ethylation of 4-Chlorocatechol

A key consideration in the synthesis of 4-Chloro-2-ethoxyphenol is the regioselectivity of the ethylation, as 4-chlorocatechol possesses two non-equivalent hydroxyl groups. The hydroxyl group at the 2-position is ortho to the chlorine atom, while the hydroxyl group at the 1-position is meta.

Several factors influence which hydroxyl group is preferentially ethylated:

-

Steric Hindrance: The hydroxyl group at the 2-position, being adjacent to the chlorine atom, may experience slightly more steric hindrance. However, for a relatively small ethyl group, this effect might be minimal.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the acidity of the two hydroxyl groups. The hydroxyl group ortho to the chlorine (at position 2) is expected to be more acidic due to the inductive effect of the chlorine atom. A more acidic proton is more readily removed by the base, leading to the preferential formation of the corresponding phenoxide and subsequent ethylation at that position.

-

Reaction Conditions: The choice of solvent, base, and temperature can also play a significant role in directing the regioselectivity. The use of a phase-transfer catalyst can enhance the reaction rate and selectivity by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the ethylating agent resides.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the selective mono-alkylation of catechols and is optimized for the synthesis of 4-Chloro-2-ethoxyphenol.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |

| 4-Chlorocatechol | C₆H₅ClO₂ | 144.56 | ≥98% |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Reagent Grade |

| Diethyl Sulfate ((C₂H₅)₂SO₄) | (C₂H₅)₂SO₄ | 154.19 | ≥98% |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M solution |

| Sodium Chloride (NaCl) | NaCl | 58.44 | Saturated solution (brine) |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Reagent Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade |

Equipment

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Heating mantle with a temperature controller.

-

Separatory funnel.

-

Rotary evaporator.

-

Glassware for extraction and filtration.

-

Thin-layer chromatography (TLC) apparatus.

-

Column chromatography setup.

Reaction Workflow

Sources

Ethylation of 4-chlorocatechol to produce 4-Chloro-2-ethoxyphenol

An In-depth Technical Guide to the Ethylation of 4-Chlorocatechol for the Synthesis of 4-Chloro-2-ethoxyphenol

Authored by: A Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 4-Chloro-2-ethoxyphenol via the ethylation of 4-chlorocatechol. It provides a detailed exploration of the reaction's theoretical underpinnings, a step-by-step experimental protocol, and critical insights into procedural nuances to ensure a successful and safe synthesis.

Introduction: The Significance of 4-Chloro-2-ethoxyphenol

4-Chloro-2-ethoxyphenol is a valuable intermediate in the synthesis of a variety of organic molecules. Its substituted phenol structure makes it a key building block in the pharmaceutical and agrochemical industries. The strategic placement of the chloro, ethoxy, and hydroxyl groups allows for further functionalization, leading to complex molecules with desired biological activities. The synthesis route from 4-chlorocatechol is a common and efficient method, relying on the well-established Williamson ether synthesis.[1] Understanding the intricacies of this process is paramount for achieving high yields and purity.

Reaction Principle: The Williamson Ether Synthesis

The ethylation of 4-chlorocatechol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] The core of this synthesis involves two main steps:

-

Deprotonation: The phenolic hydroxyl group of 4-chlorocatechol is weakly acidic. In the presence of a strong base, such as sodium hydroxide (NaOH), one of the hydroxyl protons is abstracted to form a more nucleophilic phenoxide ion.[2][3] Given the two hydroxyl groups on the catechol ring, regioselectivity becomes a key consideration. The hydroxyl group ortho to the chlorine atom is generally more acidic due to the electron-withdrawing inductive effect of the halogen, favoring deprotonation at this site.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of an ethylating agent, such as diethyl sulfate or an ethyl halide.[1][3] This attack displaces the leaving group (e.g., sulfate or halide) in a concerted SN2 fashion, forming the new carbon-oxygen bond of the ether.[4]

Primary alkyl halides are ideal for this reaction as they are most susceptible to SN2 attack and less prone to competing elimination reactions.[2][3]

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism for the ethylation of 4-chlorocatechol.

Caption: Mechanism of Williamson ether synthesis for 4-Chloro-2-ethoxyphenol.

Detailed Experimental Protocol

This protocol is adapted from established methods for the ethylation of catechols.[5] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents

| Reagent/Material | Formula | CAS No. | M.Wt. | Notes |

| 4-Chlorocatechol | C₆H₅ClO₂ | 2138-22-9 | 144.56 | Corrosive solid.[6] |

| Diethyl Sulfate | (C₂H₅)₂SO₄ | 64-67-5 | 154.18 | Toxic and carcinogenic.[7] |

| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | Corrosive. |

| Toluene | C₇H₈ | 108-88-3 | 92.14 | Flammable, irritant. |

| Hydrochloric Acid | HCl | 7647-01-0 | 36.46 | (Concentrated) Corrosive. |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Drying agent. |

| Deionized Water | H₂O | 7732-18-5 | 18.02 |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel (500 mL)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Vacuum distillation apparatus

Safety Precautions

-

4-Chlorocatechol: Causes severe skin burns and eye damage.[6][8] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Diethyl Sulfate: Highly toxic, a suspected carcinogen, and can cause severe burns.[7] All manipulations should be performed in a certified chemical fume hood.[7] Use appropriate gloves and face shield.[7]

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

-

Toluene: Flammable liquid and vapor. Keep away from ignition sources.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Reagent Charging:

-

To the flask, add 4-chlorocatechol (e.g., 0.2 mol, 28.9 g).

-

Add toluene (250 mL) as the solvent.

-

Prepare an aqueous solution of sodium hydroxide (e.g., 0.22 mol, 8.8 g in 50 mL of water) and add it to the flask. Stir the mixture for 10-15 minutes at room temperature (20-25°C) to form the sodium phenoxide salt.[5]

-

-

Addition of Ethylating Agent:

-

Charge the dropping funnel with diethyl sulfate (e.g., 0.21 mol, 32.4 g).

-

Add the diethyl sulfate dropwise to the stirred reaction mixture over a period of 30-45 minutes. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary.

-

-

Reaction:

-

After the addition is complete, heat the mixture to 60-65°C and maintain this temperature with stirring for 3-4 hours.[5]

-

Further heat the mixture to reflux (approx. 85-90°C for toluene/water azeotrope) and continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The layers should separate; an organic (toluene) layer and an aqueous layer.

-

Separate the two layers.

-

To the aqueous layer, add more toluene (100 mL) to extract any remaining product.[5]

-

Combine all organic layers.

-

Wash the combined organic layer with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-chlorocatechol.

-

Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-Chloro-2-ethoxyphenol.

-

-

Characterization:

-

The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity. Purity can be quantified using HPLC or GC analysis.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Chloro-2-ethoxyphenol.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Value | Unit | Notes |

| 4-Chlorocatechol | 28.9 | g | 0.2 mol, 1.0 eq. |

| Diethyl Sulfate | 32.4 | g | 0.21 mol, 1.05 eq. |

| Sodium Hydroxide | 8.8 | g | 0.22 mol, 1.1 eq. |

| Toluene | 350 (250+100) | mL | |

| Reaction Temperature | 60-65, then reflux | °C | |

| Reaction Time | 5-6 | hours | |

| Expected Yield | 75-85 | % | Based on similar catechol ethylations.[5] |

| Product Appearance | Colorless to light yellow liquid | - |

Troubleshooting

-

Low Yield: May result from incomplete reaction or loss during work-up. Ensure sufficient reaction time and temperature. Perform extractions carefully. The base concentration and temperature control are critical to avoid side reactions.[9]

-

Presence of Di-ethylated Product: Over-ethylation can occur if an excess of the ethylating agent is used or if the reaction temperature is too high. Use of stoichiometric amounts or a slight excess of the catechol can minimize this.

-

Unreacted 4-Chlorocatechol in Product: Indicates incomplete reaction or insufficient washing with base during work-up. Increase the number of NaOH washes.

-

Formation of Tars/Resins: Can occur if the temperature is too high or the base is too concentrated.[9]

References

-

Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. (2022-09-19). Available at: [Link]

-

Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). Available at: [Link]

-

PubChem. 4-Chlorocatechol. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. Preparation of 4-chloro-2-nitrophenol. Available at: [Link]

-

PubChem. 2-Ethoxyphenol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.

-

LookChem. Cas 94-71-3,2-Ethoxyphenol. Available at: [Link]

- Google Patents. CN102078808A - Catalyst used for synthesizing o-ethoxyphenol and preparation method thereof.

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available at: [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). Available at: [Link]

-

SYNTHETIKA. Diethyl Sulfate Ethylating Agent Sulfuric acid diethyl ester Pure - 500ml. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tdcommons.org [tdcommons.org]

- 6. 4-Chlorocatechol | C6H5ClO2 | CID 16496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthetikaeu.com [synthetikaeu.com]

- 8. echemi.com [echemi.com]

- 9. prepchem.com [prepchem.com]

Application Notes and Protocols for the Synthesis of Biaryl Ethers Utilizing 4-Chloro-2-ethoxyphenol

Introduction: The Strategic Importance of Biaryl Ethers and the Utility of 4-Chloro-2-ethoxyphenol

Biaryl ether moieties are a cornerstone in modern medicinal chemistry and drug development, forming the structural backbone of a multitude of pharmacologically active compounds.[1] Their prevalence stems from their conformational flexibility and ability to mimic key biological recognition motifs. The synthesis of these structures, however, can be challenging, often requiring harsh reaction conditions that are incompatible with complex molecular architectures. The strategic selection of starting materials is therefore paramount to achieving efficient and selective synthesis.

This guide details the application of 4-Chloro-2-ethoxyphenol as a versatile building block for the synthesis of functionalized biaryl ethers. The presence of the chloro, ethoxy, and hydroxyl groups on the phenyl ring offers a unique combination of steric and electronic properties, allowing for targeted coupling reactions while providing handles for further molecular elaboration. The ethoxy group, in particular, can enhance solubility and modulate the pharmacokinetic properties of the final compound.

We present two robust and widely applicable protocols for the synthesis of biaryl ethers from 4-Chloro-2-ethoxyphenol: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[2][3] This document provides detailed, step-by-step methodologies, insights into the causality behind experimental choices, and comprehensive troubleshooting guidance to empower researchers in their synthetic endeavors.

Reaction Schematics and Mechanistic Overview

The synthesis of biaryl ethers from 4-Chloro-2-ethoxyphenol can be approached via two primary catalytic cross-coupling strategies. The choice between the Ullmann condensation and the Buchwald-Hartwig reaction will depend on the specific substrate scope, functional group tolerance, and desired reaction conditions.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with a phenol.[2] Traditionally, these reactions require high temperatures and stoichiometric amounts of copper.[4] However, modern iterations utilize catalytic amounts of copper salts with the aid of ligands to facilitate the reaction under milder conditions.[5]

General Reaction:

Ar-X + 4-Chloro-2-ethoxyphenol --(Cu Catalyst, Base, Ligand)--> Ar-O-(4-Chloro-2-ethoxyphenyl)

The mechanism is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired biaryl ether and regenerates the copper(I) catalyst.[6]

Buchwald-Hartwig C-O Coupling: A Milder Alternative

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for the formation of C-O bonds.[3] It generally proceeds under milder conditions than the classical Ullmann reaction and exhibits a broader substrate scope.[7]

General Reaction:

Ar-X + 4-Chloro-2-ethoxyphenol --(Pd Catalyst, Base, Ligand)--> Ar-O-(4-Chloro-2-ethoxyphenyl)

The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Reductive elimination from the resulting palladium(II) complex affords the biaryl ether and regenerates the Pd(0) catalyst.

Experimental Protocols

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Palladium and copper catalysts, as well as the ligands and bases used, may be toxic or irritants. Consult the safety data sheet (SDS) for each reagent before use.[8][9]

-

Organic solvents are flammable and should be handled away from ignition sources.

Protocol 1: Ullmann Condensation for Biaryl Ether Synthesis

This protocol is adapted from general procedures for copper-catalyzed C-O coupling reactions.[10][11]

Materials:

-

4-Chloro-2-ethoxyphenol

-

Aryl halide (e.g., aryl iodide or aryl bromide)

-

Copper(I) iodide (CuI)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base[4]

-

Anhydrous, high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

-

Schlenk flask or other suitable reaction vessel for inert atmosphere

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-2-ethoxyphenol (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), the chosen ligand (0.2 equiv.), and the base (2.0 equiv.).

-

Rationale: The use of a slight excess of the aryl halide ensures complete consumption of the limiting phenol. The catalytic amounts of copper and ligand are sufficient to drive the reaction. The base is crucial for the deprotonation of the phenol to form the reactive phenoxide.

-

-

Solvent Addition and Reaction:

-

Add the anhydrous solvent via syringe. The reaction concentration should be approximately 0.1-0.5 M with respect to the 4-Chloro-2-ethoxyphenol.

-

Stir the reaction mixture at a temperature ranging from 100 to 140 °C. The optimal temperature will depend on the reactivity of the aryl halide.

-

Rationale: High-boiling polar aprotic solvents are used to ensure all reagents remain in solution at the elevated temperatures required for the Ullmann condensation.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

A typical reaction time is 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the organic layer with water and brine to remove the DMF/DMSO and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Concentrate the dried organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Protocol 2: Buchwald-Hartwig C-O Coupling for Biaryl Ether Synthesis

This protocol is based on established methods for palladium-catalyzed diaryl ether synthesis.[13][14]

Materials:

-

4-Chloro-2-ethoxyphenol

-

Aryl halide (e.g., aryl bromide or aryl chloride) or aryl triflate

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source

-

A suitable biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos)

-

A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

-

Anhydrous, aprotic solvent such as toluene or dioxane

-

Schlenk flask or other suitable reaction vessel for inert atmosphere

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup:

-

In a glovebox or under a stream of inert gas, add the palladium precursor (0.01-0.05 equiv.), the biarylphosphine ligand (0.02-0.10 equiv.), and the base (1.5-2.0 equiv.) to a dry Schlenk flask.

-

Add 4-Chloro-2-ethoxyphenol (1.0 equiv.) and the aryl halide (1.2 equiv.).

-

Rationale: The palladium catalyst and the bulky, electron-rich phosphine ligand are essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency. The base is required for the formation of the palladium-phenoxide intermediate.

-

-

Solvent Addition and Reaction:

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at a temperature ranging from 80 to 110 °C.

-

Rationale: Toluene and dioxane are common solvents for Buchwald-Hartwig couplings due to their ability to dissolve the reactants and their relatively high boiling points.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC or GC-MS.

-

Reaction times are typically shorter than for the Ullmann condensation, often ranging from 2 to 12 hours.

-

-

Workup:

-

Follow the same workup procedure as described for the Ullmann condensation (Protocol 1, step 4).

-

-

Purification:

-

Follow the same purification procedure as described for the Ullmann condensation (Protocol 1, step 5).

-

Data Presentation: Comparison of Synthetic Methods

| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper(I) salts (e.g., CuI) | Palladium(0) or Palladium(II) precursors |

| Ligand | N- or O-donor ligands (e.g., 1,10-phenanthroline) | Bulky, electron-rich phosphines (e.g., XPhos) |

| Base | Inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu) or Cs₂CO₃ |

| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) | Aprotic (e.g., Toluene, Dioxane) |

| Temperature | 100 - 140 °C | 80 - 110 °C |

| Reaction Time | 12 - 24 hours | 2 - 12 hours |

| Substrate Scope | Generally good for aryl iodides and activated aryl bromides | Broader scope, including less reactive aryl chlorides |

| Functional Group Tolerance | Moderate | Generally higher |

Visualization of Experimental Workflows

Caption: Workflow for Ullmann Condensation.

Caption: Workflow for Buchwald-Hartwig Coupling.

Troubleshooting and Self-Validation

| Observation | Potential Cause | Suggested Solution |

| No reaction or low conversion | Inactive catalyst | Use fresh catalyst and ensure proper handling under inert conditions. |

| Insufficiently strong base | For Buchwald-Hartwig, ensure NaOtBu is fresh and handled in a glovebox. For Ullmann, try a stronger base like Cs₂CO₃. | |

| Deactivated aryl halide | Aryl chlorides can be challenging for Ullmann. Consider using the corresponding aryl bromide or iodide, or switch to the Buchwald-Hartwig protocol with a suitable ligand. | |

| Steric hindrance | The ethoxy group on 4-Chloro-2-ethoxyphenol may sterically hinder the reaction. For Buchwald-Hartwig, try a bulkier ligand. For Ullmann, higher temperatures and longer reaction times may be necessary. | |

| Formation of side products | Homocoupling of the aryl halide | Lower the catalyst loading or temperature. |

| Reduction of the aryl halide | Ensure the reaction is free of water and other protic sources. | |

| Ether cleavage | If the product is unstable at high temperatures, consider using the milder Buchwald-Hartwig conditions. | |

| Difficulty in purification | Residual high-boiling solvent (DMF/DMSO) | Perform multiple aqueous washes during workup. A small amount of lithium chloride in the first wash can help to break up the solvent-product complex. |

| Co-elution of product and starting material | Optimize the solvent system for column chromatography. A shallow gradient may be required. |

Analytical Characterization of the Biaryl Ether Product

A combination of analytical techniques should be employed to confirm the structure and purity of the synthesized biaryl ether.[15][16]

-

Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the biaryl ether, including the connectivity of the aromatic rings and the stereochemistry, if applicable.

-

High-Performance Liquid Chromatography (HPLC): For accurate determination of purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic ether linkage and other functional groups present in the molecule.

Conclusion

4-Chloro-2-ethoxyphenol is a valuable and versatile starting material for the synthesis of biaryl ethers, which are of significant interest in drug discovery and materials science. By leveraging the well-established Ullmann condensation and Buchwald-Hartwig C-O coupling reactions, researchers can access a wide range of functionalized biaryl ethers. The choice of synthetic route will be dictated by the specific requirements of the target molecule, including functional group compatibility and desired reaction scale. The protocols and troubleshooting guide provided herein are intended to serve as a comprehensive resource for scientists engaged in the synthesis of these important molecular scaffolds.

References

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1469. Available at: [Link]

-

Song, Z.-Q., & Wang, D.-H. (2020). Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid. Organic Letters, 22(21), 8496-8500. Available at: [Link]

-

Barbero, M., Cadamuro, S., Dughera, S., & Vigorita, V. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3567. Available at: [Link]

-

Monostori, T., Bakos, J., & Keglevich, G. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 46(3), 227-268. Available at: [Link]

-

Al-Masum, M., & Alwan, H. (2020). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 1(1), 1-6. Available at: [Link]

-

Hosseinzadeh, R., Tajbakhsh, M., Mohadjerani, M., & Alikarami, M. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(18), 3023-3031. Available at: [Link]

-

Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(40), 17049-17063. Available at: [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794. Available at: [Link]

-

Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). A new biarylphosphine ligand for the Pd-catalyzed synthesis of diaryl ethers under mild conditions. Organic letters, 14(1), 170–173. Available at: [Link]

-

Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

-

Wang, L., He, W., & Yu, Z. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC advances, 9(41), 23831–23835. Available at: [Link]

-

Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - In Modern Arylation Methods. Available at: [Link]

-

Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Williams, D. R., et al. (2023). Synthesis and biological evaluation of biaryl alkyl ethers as inhibitors of IDO1. Bioorganic & medicinal chemistry letters, 83, 129280. Available at: [Link]

-

Safety Data Sheet: 4-Allyl-2-methoxyphenol - Carl ROTH. Available at: [Link]

- Palladium-catalysed synthesis of aryl ethers - Google Patents.

-

Hosseinzadeh, R., Tajbakhsh, M., Mohadjerani, M., & Alikarami, M. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(18), 3023-3031. Available at: [Link]

-

Williams, D. R., et al. (2023). Synthesis and biological evaluation of biaryl alkyl ethers as inhibitors of IDO1. Bioorganic & medicinal chemistry letters, 83, 129280. Available at: [Link]

-

Wang, L., He, W., & Yu, Z. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC advances, 9(41), 23831–23835. Available at: [Link]

-

Mann, G., & Hartwig, J. F. (1997). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron Poor Phosphines Enhance Reaction Yields. Tetrahedron Letters, 38(46), 8005-8008. Available at: [Link]

-

Organic Letters Ahead of Print - ACS Publications. Available at: [Link]

-

SAFETY DATA SHEET - 2-Ethoxyphenol. Available at: [Link]

-

Ebejer, J.-P., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PloS one, 13(3), e0192974. Available at: [Link]

-

Al-Masum, M., & Alalwan, H. (2020). Palladium-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. ProQuest Dissertations Publishing. Available at: [Link]

-

Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox | LCGC International - Chromatography Online. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of biaryl alkyl ethers as inhibitors of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 11. jsynthchem.com [jsynthchem.com]

- 12. iris.unito.it [iris.unito.it]

- 13. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 14. Palladium-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers - ProQuest [proquest.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chromatographyonline.com [chromatographyonline.com]

Precision O-Alkylation Protocols for 4-Chlorocatechol Derivatives in Drug Discovery

Application Note: AN-OC-4CC-01

Executive Summary

4-Chlorocatechol (4-CC) is a high-value scaffold in medicinal chemistry, serving as the core pharmacophore for various kinase inhibitors (e.g., Saracatinib/AZD0530) and agrochemicals. However, its dual hydroxyl functionality presents a classic regioselectivity challenge. The electron-withdrawing chlorine atom at position 4 creates a subtle acidity gradient between the C1 and C2 hydroxyls, leading to isomeric mixtures during alkylation.

This guide provides two distinct, field-validated protocols:

-

Global Protection (Methylenation): High-yield synthesis of the 5-chloro-1,3-benzodioxole ring.[1]

-

Regioselective Mono-alkylation: A controlled protocol favoring the 2-alkoxy-4-chlorophenol isomer based on pKa differentiation.

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, one must understand the electronic environment of the substrate. 4-Chlorocatechol possesses two non-equivalent hydroxyl groups.

-

OH at Position 1: Located para to the Chlorine.

-

OH at Position 2: Located meta to the Chlorine.

The Acidity Driver: While Chlorine is an ortho/para director in Electrophilic Aromatic Substitution (EAS) due to resonance (+M), its influence on phenol acidity is dominated by the inductive effect (-I).

-

The Hammett substituent constant (

) for Cl is higher at the meta position (

Under thermodynamic control or stoichiometric base conditions, the C2-alkoxide forms preferentially, leading to nucleophilic attack from the C2 oxygen.

Visualizing the Reaction Pathway[2]

Figure 1: Mechanistic pathway demonstrating the preference for C2-alkylation based on the higher acidity of the meta-hydroxyl group.

Protocol A: Synthesis of 5-Chloro-1,3-Benzodioxole

Application: Synthesis of Saracatinib (AZD0530) intermediates. Objective: Complete "capping" of both hydroxyls with a methylene bridge.

Materials

-

Substrate: 4-Chlorocatechol (1.0 eq)

-

Reagent: Bromochloromethane (ClCH2Br) or Dibromomethane (CH2Br2) (1.5 eq)

-

Base: Cesium Carbonate (

) (2.5 eq) -

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

). -

Solvation: Dissolve 4-Chlorocatechol (10.0 g, 69.2 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Add

(56.3 g, 173 mmol) in a single portion. The suspension will turn dark (phenoxide formation). -

Alkylation: Add Bromochloromethane (6.7 mL, 103 mmol) dropwise via syringe over 10 minutes.

-

Note:

is often preferred over

-

-

Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting catechol (polar) should disappear, replaced by a non-polar spot (

). -

Workup:

-

Cool to room temperature.[2]

-

Pour into ice-water (500 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Vacuum distillation or Silica Gel Flash Chromatography (100% Hexanes

5% EtOAc/Hexanes).

Expected Yield: 85-92%

Data Validation:

Protocol B: Regioselective Mono-Methylation

Application: Synthesis of Vanilloid analogs. Objective: Selective formation of 5-chloro-2-methoxyphenol (major) over 4-chloro-2-methoxyphenol (minor).

Materials

-

Substrate: 4-Chlorocatechol (1.0 eq)

-

Reagent: Methyl Iodide (MeI) (0.95 eq) - Sub-stoichiometric to prevent dialkylation.

-

Base: Lithium Carbonate (

) or Potassium Carbonate ( -

Solvent: Acetone (HPLC Grade)

Step-by-Step Methodology

-

Stoichiometry Control: Dissolve 4-Chlorocatechol (5.0 g, 34.6 mmol) in Acetone (50 mL).

-

Base Activation: Add

(4.78 g, 34.6 mmol). Stir at room temperature for 15 minutes. -

Controlled Addition: Cool the solution to 0°C . Add MeI (2.05 mL, 32.9 mmol) very slowly (over 30 minutes) using a syringe pump.

-

Critical: Keeping MeI limiting (0.95 eq) ensures unreacted starting material remains, which is easier to separate than the dimethylated byproduct.

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup:

-

Filter off the inorganic salts.

-

Concentrate the filtrate.

-

Redissolve in DCM and wash with dilute HCl (0.1 M) to neutralize any phenoxides.

-

-

Purification (Isomer Separation):

-

The crude mixture contains:

-

Major: 5-chloro-2-methoxyphenol (C2-alkylation)

-

Minor: 4-chloro-2-methoxyphenol (C1-alkylation)

-

Trace: 4-chloroveratrole (Dialkylated)

-

-

Column Chromatography: Use a gradient of Hexane/DCM. The isomers often separate due to different intramolecular H-bonding capabilities.

-

Isomer Identification Data

| Compound | Structure | Regiochemistry Basis | |

| Isomer A (Major) | 5-chloro-2-methoxyphenol | OMe at | Alkylation at more acidic C2-OH |

| Isomer B (Minor) | 4-chloro-2-methoxyphenol | OMe at | Alkylation at less acidic C1-OH |

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate alkylation protocol based on the desired pharmaceutical intermediate.

References

-

Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-substituted quinazolin-4-amine inhibitors of Src kinase.[3] Journal of Medicinal Chemistry.

-

Fujita, M., et al. (2002). Regioselective alkylation of catechols. Chemical & Pharmaceutical Bulletin.

-

Vertex Pharmaceuticals. (2005). Process for the preparation of benzodioxole derivatives.[1][2][4][5] US Patent 20050143442.

-

Hansch, C., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]

- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

4-Chloro-2-ethoxyphenol in synthesis of heterocyclic compounds

Executive Summary

This guide details the synthetic utility of 4-chloro-2-ethoxyphenol (CAS 18113-10-5) as a regiochemically distinct scaffold for constructing fused heterocyclic systems. Unlike its methoxy analogue (4-chloroguaiacol), the 2-ethoxy substituent provides enhanced lipophilicity (logP modulation) and specific steric steering, making it a valuable building block for 5-chloro-7-ethoxybenzofurans and 6-chloro-8-ethoxycoumarins . These motifs are critical in the development of vanilloid receptor antagonists, kinase inhibitors, and agrochemical fungicides.

Chemical Profile & Reactivity Logic

Structural Analysis

The scaffold presents a trisubstituted benzene ring with three distinct directing forces:

-

C1-Hydroxyl (OH): Strong electron donor; directs electrophiles ortho/para.

-

C2-Ethoxy (OEt): Moderate donor; directs ortho/para.

-

C4-Chloro (Cl): Weak deactivator; directs ortho/para.

Regiochemical Steering (The "Open Ortho" Rule)

In electrophilic aromatic substitution (SEAr) or cyclization reactions, the C6 position is the exclusive reactive site.

-

C3 (Between OEt and Cl): Sterically occluded and electronically disfavored.

-

C5 (Ortho to Cl): Disfavored due to the inductive withdrawal of the chlorine and lack of strong activation compared to C6 (which is ortho to the strong OH donor).

-

C6 (Ortho to OH): Sterically accessible and strongly activated by the hydroxyl group.

Implication: Cyclization reactions involving the phenol oxygen and an adjacent carbon will almost invariably yield 7-ethoxy-5-chloro- (benzofuran numbering) or 8-ethoxy-6-chloro- (coumarin numbering) regioisomers.

Application Workflow: Reaction Landscape

The following decision tree illustrates the primary synthetic pathways for this scaffold.

Figure 1: Synthetic divergence of 4-chloro-2-ethoxyphenol. The scaffold allows access to benzofurans (Route A) and coumarins (Route B) with high regiocontrol.

Detailed Protocols

Protocol A: Synthesis of Ethyl 5-chloro-7-ethoxybenzofuran-2-carboxylate

Rationale: This route avoids the harsh conditions of Rap-Stoermer reactions, offering higher yields and cleaner workup for chlorinated phenols.

Step 1: O-Alkylation

-

Reagents: 4-Chloro-2-ethoxyphenol (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq), DMF (0.5 M concentration).

-

Procedure:

-

Dissolve phenol in DMF under N2 atmosphere.

-

Add K2CO3 and stir for 15 min at RT to generate the phenoxide.

-

Dropwise add ethyl bromoacetate.

-

Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Pour into ice water. The product (Ethyl 2-(4-chloro-2-ethoxyphenoxy)acetate) usually precipitates. Filter and dry.[1][2]

-

Yield Expectation: 90-95%.

-

Step 2: Cyclization (Intramolecular Aldol-type) Note: Direct cyclization of the ester requires a formylation step first, or use of a specific Rap-Stoermer modification. Below is the Interrupted Feist-Benary logic which is most reliable for this scaffold.

Revised Step 2 (Vilsmeier-Haack Route - Recommended for Purity):

-

Formylation: Treat the starting phenol with POCl3/DMF to get 5-chloro-3-ethoxy-2-hydroxybenzaldehyde . (Reaction occurs at C6).

-

Cyclization:

-

Reagents: Salicylaldehyde intermediate (1.0 eq), Ethyl bromoacetate (1.2 eq), K2CO3 (2.5 eq), DMF.

-

Procedure: Reflux at 100°C for 6 hours.

-

Mechanism: The phenoxide displaces the bromide, followed by an intramolecular Knoevenagel condensation on the aldehyde to close the furan ring.

-

Workup: Pour into water, extract with EtOAc. Recrystallize from Ethanol.[1][2][3][4]

-

Product: Ethyl 5-chloro-7-ethoxybenzofuran-2-carboxylate.

-

Protocol B: Pechmann Condensation to Coumarins

Rationale: The Pechmann condensation is the most direct route to the coumarin core. The use of solid acid catalysts (Amberlyst-15) is preferred over H2SO4 to prevent dechlorination or tar formation.

Target: 6-Chloro-8-ethoxy-4-methylcoumarin

-

Reagents:

-

4-Chloro-2-ethoxyphenol (10 mmol)

-

Ethyl Acetoacetate (10 mmol)

-

Amberlyst-15 (10 wt%) or Sulfamic Acid (10 mol%)

-

Solvent: Toluene (for azeotropic removal of water) or Solvent-free (at 100°C).

-

-

Procedure:

-

Combine phenol and keto-ester in a round-bottom flask.

-

Heat to 110°C (oil bath). If using toluene, use a Dean-Stark trap.

-

Reaction time: 2–4 hours. Monitor by TLC (appearance of blue fluorescent spot under UV 365nm).

-

Workup:

-

Hot filtration to remove solid catalyst.

-

Cool filtrate to 0°C. The coumarin typically crystallizes out.

-

Wash with cold ethanol.[1]

-

-

-

Data Validation:

-

1H NMR: Look for the C3-H singlet of coumarin (~6.2 ppm) and the C4-Methyl doublet/singlet (~2.4 ppm).

-

Regiochemistry Check: The aromatic region should show two singlets (or meta-coupled doublets, J~2Hz) representing H5 and H7. If H5 and H7 are meta-coupled, the structure is confirmed as 6-chloro-8-ethoxy.

-

Mechanistic Insight: Benzofuran Formation

The formation of the benzofuran core involves a cascade sequence. Understanding this mechanism is crucial for troubleshooting low yields.

Figure 2: Mechanistic cascade for the synthesis of 5-chloro-7-ethoxybenzofuran from the salicylaldehyde intermediate.

Critical Parameters & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Solvent Choice | DMF or MeCN | Polar aprotic solvents maximize the nucleophilicity of the phenoxide anion for the SN2 step. |

| Temperature | 60°C (Alkylation) vs 110°C (Cyclization) | Alkylation is fast; high heat risks ester hydrolysis. Cyclization requires energy to overcome the entropic barrier of ring closure. |

| Catalyst (Pechmann) | Sulfamic Acid / Amberlyst | Traditional H2SO4 can cause sulfonation of the activated aromatic ring. Solid acids improve selectivity [1]. |

| Impurity Control | Monitor for Dechlorination | Under harsh reducing conditions or extreme basic reflux, the Cl group can be labile. Avoid Pd/C hydrogenation steps if the Cl is to be retained. |

References

-

Sigma-Aldrich. 4-Chloro-2-ethoxyphenol Product Specification. CAS 18113-10-5.[5][6] Link

-

Moraes, M. C., et al. (2021).[7] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc, part x, 0-0.[7] Link

-

ChemicalBook. 5-Chloro-benzofuran-2-carboxylic acid ethyl ester Synthesis. (General methodology for chlorobenzofurans). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88829, 4-Chloro-2-ethoxyphenol. Link

-

Biava, M., et al. (1999). "Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol." Bioorg.[1] & Med. Chem. Lett. (Demonstrates Mannich reactivity of the scaffold). Link

Sources

- 1. DSpace [open.bu.edu]

- 2. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]